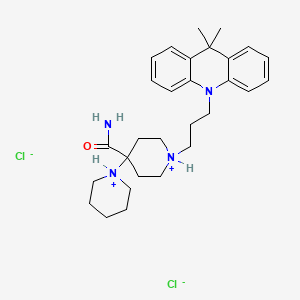
9,9-Dimethyl-10-(3-(4-carbamoyl-4-piperidinopiperidino)propyl)acridan 2HCl hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,9-Dimethyl-10-(3-(4-carbamoyl-4-piperidinopiperidino)propyl)acridan 2HCl hydrate is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structural properties, which make it valuable in research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Dimethyl-10-(3-(4-carbamoyl-4-piperidinopiperidino)propyl)acridan 2HCl hydrate involves multiple steps. One common method starts with the preparation of 9,9-dimethylacridine, which is then reacted with a piperidine derivative to introduce the piperidinopiperidino group. The final step involves the addition of hydrochloric acid to form the 2HCl hydrate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
9,9-Dimethyl-10-(3-(4-carbamoyl-4-piperidinopiperidino)propyl)acridan 2HCl hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the acridan core.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridine derivatives, while substitution reactions can produce a wide range of functionalized acridans .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 9,9-Dimethyl-10-(3-(4-carbamoyl-4-piperidinopiperidino)propyl)acridan 2HCl hydrate is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the creation of complex molecules with specific properties .
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its ability to bind to certain proteins and enzymes makes it a valuable tool in biochemical studies .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may be used in the development of new drugs targeting specific molecular pathways .
Industry
In industrial applications, this compound is used in the production of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for various manufacturing processes .
Wirkmechanismus
The mechanism of action of 9,9-Dimethyl-10-(3-(4-carbamoyl-4-piperidinopiperidino)propyl)acridan 2HCl hydrate involves its interaction with molecular targets such as proteins and enzymes. The compound can bind to these targets, altering their activity and leading to specific biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,9-Dimethylacridine: A precursor in the synthesis of the target compound.
Acridine derivatives: Compounds with similar core structures but different functional groups.
Piperidine derivatives: Compounds with similar piperidine-based structures.
Uniqueness
The uniqueness of 9,9-Dimethyl-10-(3-(4-carbamoyl-4-piperidinopiperidino)propyl)acridan 2HCl hydrate lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
28058-63-1 |
|---|---|
Molekularformel |
C29H42Cl2N4O |
Molekulargewicht |
533.6 g/mol |
IUPAC-Name |
1-[3-(9,9-dimethylacridin-10-yl)propyl]-4-piperidin-1-ium-1-ylpiperidin-1-ium-4-carboxamide;dichloride |
InChI |
InChI=1S/C29H40N4O.2ClH/c1-28(2)23-11-4-6-13-25(23)33(26-14-7-5-12-24(26)28)20-10-17-31-21-15-29(16-22-31,27(30)34)32-18-8-3-9-19-32;;/h4-7,11-14H,3,8-10,15-22H2,1-2H3,(H2,30,34);2*1H |
InChI-Schlüssel |
ZHSFBTTUQMEWAM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=CC=CC=C2N(C3=CC=CC=C31)CCC[NH+]4CCC(CC4)(C(=O)N)[NH+]5CCCCC5)C.[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















